Methyl 4-({4-[(tert-butoxy)carbonyl]-cyclohexyl}methoxy)-3-methoxybenzoate
Overview
Description
Methyl 4-({4-[(tert-butoxy)carbonyl]-cyclohexyl}methoxy)-3-methoxybenzoate is a complex organic compound that features a benzoate ester functional group. This compound is notable for its use in various synthetic applications, particularly in the field of organic chemistry where it serves as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({4-[(tert-butoxy)carbonyl]-cyclohexyl}methoxy)-3-methoxybenzoate typically involves multiple steps:
Protection of the amine group: The tert-butoxycarbonyl (BOC) group is introduced to protect the amine functionality.
Formation of the benzoate ester: The benzoate ester is formed through esterification, where methanol reacts with the corresponding benzoic acid derivative under acidic conditions.
Cyclohexylmethoxy group introduction: The cyclohexylmethoxy group is introduced via a nucleophilic substitution reaction, where a cyclohexylmethanol derivative reacts with the benzoate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({4-[(tert-butoxy)carbonyl]-cyclohexyl}methoxy)-3-methoxybenzoate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: Nucleophilic substitution reactions are common, where the methoxy or cyclohexylmethoxy groups can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkoxides and amines are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 4-({4-[(tert-butoxy)carbonyl]-cyclohexyl}methoxy)-3-methoxybenzoate has several applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-({4-[(tert-butoxy)carbonyl]-cyclohexyl}methoxy)-3-methoxybenzoate involves its interaction with specific molecular targets. The tert-butoxycarbonyl group protects the amine functionality, allowing selective reactions to occur at other sites on the molecule . This protection is crucial in multi-step synthesis, where selective deprotection can be achieved under mild conditions .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-({4-[(tert-butoxy)carbonyl]-cyclohexyl}methoxy)-3-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a methoxy group.
Methyl 4-({4-[(tert-butoxy)carbonyl]-cyclohexyl}methoxy)-3-ethoxybenzoate: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
Methyl 4-({4-[(tert-butoxy)carbonyl]-cyclohexyl}methoxy)-3-methoxybenzoate is unique due to its specific combination of functional groups, which allows for selective reactions and modifications. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
methyl 3-methoxy-4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]cyclohexyl]methoxy]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O6/c1-21(2,3)27-20(23)15-8-6-14(7-9-15)13-26-17-11-10-16(19(22)25-5)12-18(17)24-4/h10-12,14-15H,6-9,13H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHAOHWPIWMJFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(CC1)COC2=C(C=C(C=C2)C(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801118012 | |
Record name | Benzoic acid, 4-[[4-[(1,1-dimethylethoxy)carbonyl]cyclohexyl]methoxy]-3-methoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801118012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1299607-51-4 | |
Record name | Benzoic acid, 4-[[4-[(1,1-dimethylethoxy)carbonyl]cyclohexyl]methoxy]-3-methoxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1299607-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-[[4-[(1,1-dimethylethoxy)carbonyl]cyclohexyl]methoxy]-3-methoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801118012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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